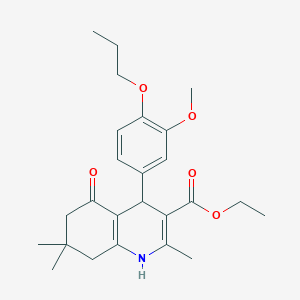
Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-メトキシ-4-プロポキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルは、さまざまな官能基を組み合わせた独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-(3-メトキシ-4-プロポキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルの合成は、通常、複数段階の有機反応を伴います。 一般的な方法の1つは、3-メトキシ-4-プロポキシベンズアルデヒドとアセト酢酸エチルを塩基の存在下で縮合させ、続いて環化し、その後、官能基を修飾する方法です .
工業的製造方法
この化合物の工業的製造方法は、文献には十分に記載されていません。大規模合成には、収率向上、コスト削減、環境への配慮に重点を置いた、実験室規模の方法の最適化が求められるでしょう。
化学反応の分析
反応の種類
4-(3-メトキシ-4-プロポキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルは、次のようなさまざまな化学反応を起こすことができます。
酸化: この反応により、追加の官能基を導入したり、既存の官能基を修飾したりできます。
還元: これは、カルボニル基をアルコールに還元するために使用できます。
一般的な試薬と条件
これらの反応に一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤と求電子剤などがあります。反応条件は、通常、選択性と収率を確保するために、制御された温度とpHレベルで行われます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります .
科学的研究の応用
4-(3-メトキシ-4-プロポキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルは、科学研究においていくつかの応用があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
医学: 抗炎症作用や抗癌作用など、その潜在的な治療特性について研究されています。
作用機序
4-(3-メトキシ-4-プロポキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルの作用機序には、特定の分子標的との相互作用が関係しています。これらの相互作用は、さまざまな生化学的経路を調節し、観察される効果につながります。 正確な分子標的と経路は現在も調査中ですが、炎症や細胞増殖に関与する酵素や受容体を含む可能性があります .
類似化合物の比較
類似化合物
4-(4-フルオロフェニル)-2-[3-(3-メトキシ-4-プロポキシフェニル)プロプ-2-エナミド]チオフェン-3-カルボン酸エチル: 構造的に類似していますが、フルオロフェニル基とチオフェン基が異なります.
4-(3-メトキシ-4-プロポキシフェニル)-1,6-ジメチル-2-オキソ-3,4-ジヒドロピリミジン-5-カルボン酸エチル: メトキシ基とプロポキシフェニル基は似ていますが、コア構造が異なります.
独自性
4-(3-メトキシ-4-プロポキシフェニル)-2,7,7-トリメチル-5-オキソ-1,4,5,6,7,8-ヘキサヒドロキノリン-3-カルボン酸エチルは、官能基の特定の組み合わせとさまざまな分野における潜在的な応用により、ユニークです。その構造的な複雑さにより、さまざまな化学修飾が可能になり、研究開発に役立つ汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
Ethyl 4-(4-fluorophenyl)-2-[3-(3-methoxy-4-propoxyphenyl)prop-2-enamido]thiophene-3-carboxylate: Shares structural similarities but differs in its fluorophenyl and thiophene groups.
Ethyl 4-(3-methoxy-4-propoxyphenyl)-1,6-dimethyl-2-oxo-3,4-dihydropyrimidine-5-carboxylate: Similar in the methoxy and propoxyphenyl groups but has a different core structure.
Uniqueness
Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity allows for diverse chemical modifications, making it a versatile compound for research and development.
生物活性
Ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound belongs to the class of oxoquinoline derivatives. Its molecular formula is C22H27NO4 with a complex structure that includes a hexahydroquinoline core. The presence of methoxy and propoxy groups on the phenyl ring enhances its solubility and biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 365.46 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that derivatives of hexahydroquinoline exhibit significant antimicrobial activity. For instance, studies have shown that certain oxoquinoline derivatives effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with bacterial DNA gyrase or topoisomerase IV, leading to cell death .
Antiviral Activity
Some studies have highlighted the antiviral potential of related compounds against HIV and other viruses. The structure of the compound suggests it may act as an inhibitor of viral replication by targeting specific enzymes involved in the viral life cycle .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays. It has shown considerable ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for potential therapeutic applications in diseases linked to oxidative damage .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Substituents on the phenyl ring significantly influence its pharmacological profile. For example:
- Methoxy and Propoxy Groups : These groups enhance lipophilicity and improve bioavailability.
- Trimethyl Group : Contributes to conformational stability and may affect receptor binding affinity.
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Methoxy | Increases solubility | |
| Propoxy | Enhances antimicrobial activity | |
| Trimethyl | Stabilizes molecular conformation |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives demonstrated that compounds similar to ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus.
- Antioxidant Potential : In vitro assays showed that this compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide.
特性
分子式 |
C25H33NO5 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
ethyl 4-(3-methoxy-4-propoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H33NO5/c1-7-11-31-19-10-9-16(12-20(19)29-6)22-21(24(28)30-8-2)15(3)26-17-13-25(4,5)14-18(27)23(17)22/h9-10,12,22,26H,7-8,11,13-14H2,1-6H3 |
InChIキー |
SOYBGCIUJAPMAW-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















